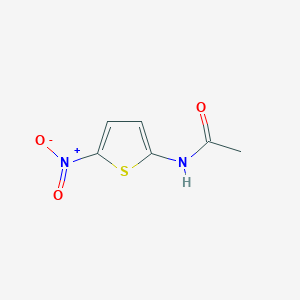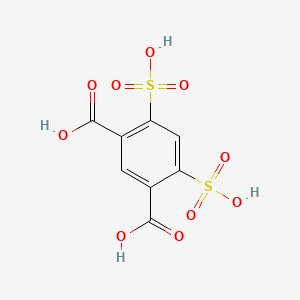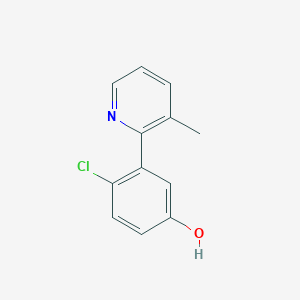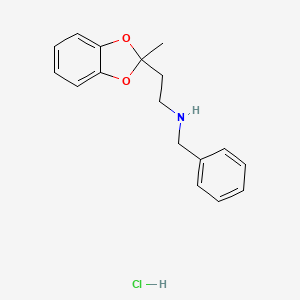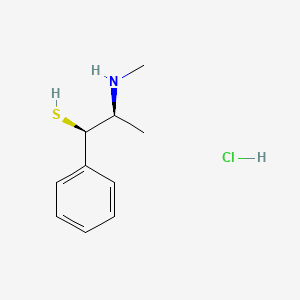
1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a thiol group, which is known for its reactivity, and a phenyl group, which contributes to its aromatic properties. The presence of a methylamino group further enhances its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and methylamine.
Formation of Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form an intermediate compound.
Thiol Addition: The intermediate is then subjected to thiol addition, where a thiol group is introduced to the molecule.
Chiral Resolution: The resulting compound is resolved into its chiral forms using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as crystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Resulting from reduction of the carbonyl group.
Substituted Aromatics: Products of electrophilic aromatic substitution.
科学的研究の応用
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its functional groups:
Thiol Group: Engages in redox reactions and forms covalent bonds with target proteins.
Methylamino Group: Participates in hydrogen bonding and electrostatic interactions.
Phenyl Group: Contributes to hydrophobic interactions and π-π stacking with aromatic residues.
類似化合物との比較
Similar Compounds
(1R)-2-(methylamino)-1-phenyl-1-propanol: Shares a similar structure but lacks the thiol group.
(2S)-2-(methylamino)-1-propanol: Similar backbone but different functional groups.
(1R,2R)-2-(methylamino)-1-(4-methylphenyl)-1-propanol: Contains a methyl-substituted phenyl group.
Uniqueness
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable for applications requiring thiol-specific interactions.
特性
CAS番号 |
2784-28-3 |
|---|---|
分子式 |
C10H16ClNS |
分子量 |
217.76 g/mol |
IUPAC名 |
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 |
InChIキー |
WRDBTVCAPYYJDC-GNAZCLTHSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)S)NC.Cl |
正規SMILES |
CC(C(C1=CC=CC=C1)S)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


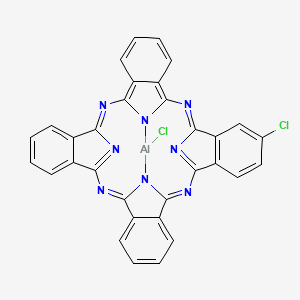
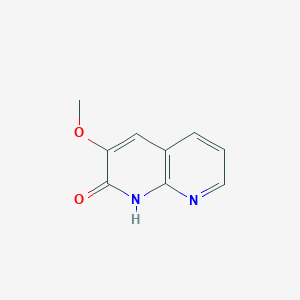
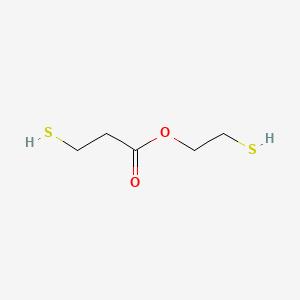
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
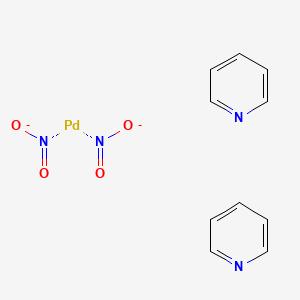
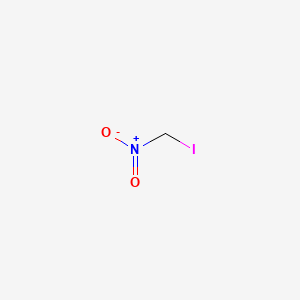
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
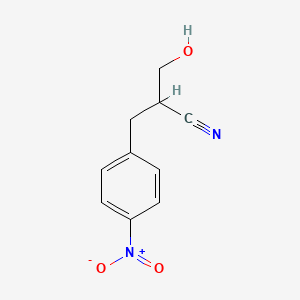
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
